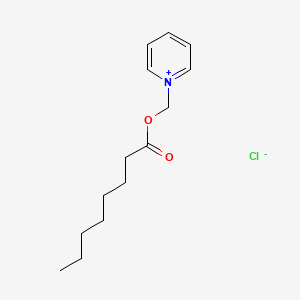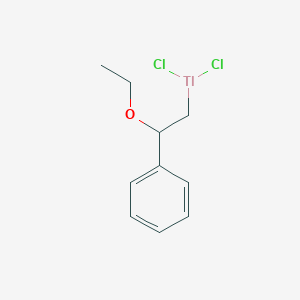![molecular formula C22H18N4O7 B14579487 2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1) CAS No. 61171-24-2](/img/structure/B14579487.png)
2,4,6-Trinitrophenol--3,6,8-trimethylbenzo[g]isoquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–3,6,8-trimethylbenzo[g]isoquinoline (1/1) is a complex organic compound that combines the properties of two distinct chemical entities: 2,4,6-Trinitrophenol and 3,6,8-trimethylbenzo[g]isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process results in the formation of the highly nitrated phenol derivative .
For the synthesis of 3,6,8-trimethylbenzo[g]isoquinoline, a multi-step process is usually employed. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation reactions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes, often using continuous flow reactors to ensure safety and efficiency. The production of 3,6,8-trimethylbenzo[g]isoquinoline on an industrial scale may involve catalytic processes to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction of the nitro groups to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: Electrophilic substitution reactions, particularly in the aromatic ring, due to the electron-withdrawing nature of the nitro groups.
3,6,8-trimethylbenzo[g]isoquinoline can participate in:
Oxidation: Oxidation reactions to form quinones.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction of 2,4,6-Trinitrophenol: Tin and hydrochloric acid.
Oxidation of 3,6,8-trimethylbenzo[g]isoquinoline: Potassium permanganate or chromium trioxide
Major Products
Reduction of 2,4,6-Trinitrophenol: 2,4,6-triaminophenol.
Oxidation of 3,6,8-trimethylbenzo[g]isoquinoline: Corresponding quinones
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in:
Explosives: Due to its highly nitrated structure.
3,6,8-trimethylbenzo[g]isoquinoline finds applications in:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs).
Photonics: In the development of photonic materials.
Mechanism of Action
The mechanism of action for 2,4,6-Trinitrophenol involves its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis for its use as an explosive .
For 3,6,8-trimethylbenzo[g]isoquinoline, its mechanism of action in electronic applications involves its ability to transport charge and emit light when subjected to an electric field .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitrated aromatic structure.
Anthracene: A polycyclic aromatic hydrocarbon similar to 3,6,8-trimethylbenzo[g]isoquinoline but without the methyl groups
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it distinct from other nitrated phenols. 3,6,8-trimethylbenzo[g]isoquinoline’s uniqueness lies in its specific methylation pattern, which imparts unique electronic properties .
Properties
CAS No. |
61171-24-2 |
|---|---|
Molecular Formula |
C22H18N4O7 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
3,6,8-trimethylbenzo[g]isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H15N.C6H3N3O7/c1-10-4-11(2)16-8-13-6-12(3)17-9-15(13)7-14(16)5-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,1-3H3;1-2,10H |
InChI Key |
ISIXZRUWTADQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C3C=C(N=CC3=CC2=C1)C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-(3-Methoxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14579413.png)
![Thiourea, N-[(4-fluorophenyl)methyl]-N'-(2-hydroxyethyl)-](/img/structure/B14579417.png)


![1,2,4-Trichloro-3-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14579433.png)
![Butanoic acid, 3-[(phenylmethyl)thio]-, methyl ester](/img/structure/B14579440.png)






![Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-](/img/structure/B14579502.png)

